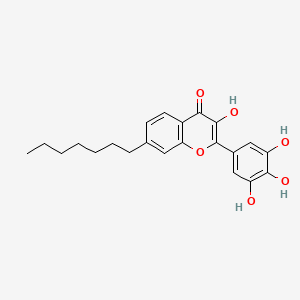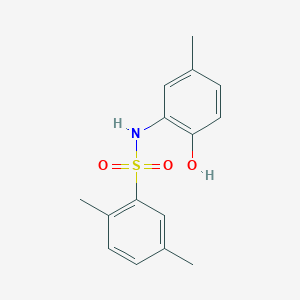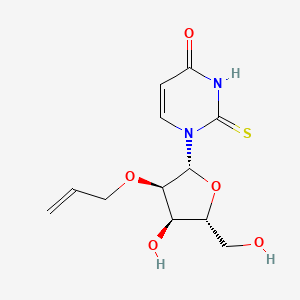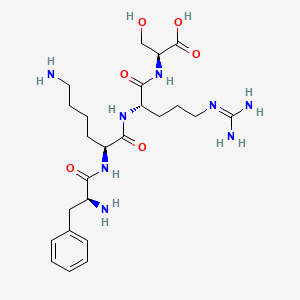![molecular formula C20H22O4 B12596942 Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate CAS No. 651303-42-3](/img/structure/B12596942.png)
Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of biphenyl derivatives typically involves several well-established methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. For Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate, the synthesis might involve:
Starting Materials: Appropriate aryl halides and boronic acids.
Catalyst: Palladium-based catalysts.
Solvent: Tetrahydrofuran (THF) or similar solvents.
Conditions: Reflux conditions with inert atmosphere (e.g., nitrogen).
Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination with chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups .
Aplicaciones Científicas De Investigación
Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The biphenyl core allows it to engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the compound may interact with cellular membranes, influencing membrane fluidity and signaling pathways .
Comparación Con Compuestos Similares
Biphenyl: The parent compound with two connected benzene rings.
4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups at the 4,4’ positions.
4,4’-Diethylbiphenyl: A biphenyl derivative with ethyl groups at the 4,4’ positions.
Uniqueness: Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
651303-42-3 |
|---|---|
Fórmula molecular |
C20H22O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
dimethyl 3,4-diethyl-5-phenylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-5-14-15(6-2)18(20(22)24-4)17(19(21)23-3)12-16(14)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
Clave InChI |
TYJJAPITNOPYPT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596860.png)


![5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12596886.png)





![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12596926.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)

